6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride
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Overview
Description
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo-oxazine core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine with thionyl chloride, which facilitates the formation of the carbonyl chloride group . The reaction is usually carried out in an inert solvent such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxides and Alcohols: Formed through oxidation and reduction reactions respectively.
Scientific Research Applications
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride stands out due to its unique carbonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-11-7(13-4-5)2-6(10-11)8(9)12/h2,5H,3-4H2,1H3 |
InChI Key |
OBGKWBUPIYZHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)Cl)OC1 |
Origin of Product |
United States |
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